molecular formula C19H18F3IN2O B4853731 2-iodo-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]benzamide

2-iodo-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]benzamide

Cat. No.: B4853731
M. Wt: 474.3 g/mol
InChI Key: DJRPWJKLIQUVQP-UHFFFAOYSA-N
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Description

2-iodo-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]benzamide is a complex organic compound that features a benzamide core substituted with an iodine atom, a piperidine ring, and a trifluoromethyl group

Properties

IUPAC Name

2-iodo-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3IN2O/c20-19(21,22)13-8-9-17(25-10-4-1-5-11-25)16(12-13)24-18(26)14-6-2-3-7-15(14)23/h2-3,6-9,12H,1,4-5,10-11H2,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJRPWJKLIQUVQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC=CC=C3I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzamide Core: This step involves the reaction of 2-iodobenzoic acid with an amine to form the benzamide core.

    Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where the amine group of piperidine reacts with the benzamide core.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced using a trifluoromethylating agent under specific conditions to ensure selective substitution.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-iodo-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The iodine atom and other substituents can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium iodide or silver nitrate can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-iodo-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]benzamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Material Science: Its unique structural properties make it a candidate for use in the development of advanced materials with specific electronic or optical properties.

    Biological Research: The compound’s interactions with biological molecules are explored to understand its potential therapeutic effects and mechanisms of action.

Mechanism of Action

The mechanism of action of 2-iodo-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and trifluoromethyl group play crucial roles in modulating the compound’s binding affinity and selectivity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-iodo-N-[2-piperidin-1-yl-4-(trifluoromethyl)phenyl]benzamide: Similar structure but with a different position of the trifluoromethyl group.

    2-iodo-N-[2-piperidin-1-yl-5-(methyl)phenyl]benzamide: Similar structure but with a methyl group instead of a trifluoromethyl group.

Uniqueness

2-iodo-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances the compound’s stability and lipophilicity. This makes it particularly valuable in medicinal chemistry for designing drugs with improved pharmacokinetic profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-iodo-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]benzamide
Reactant of Route 2
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2-iodo-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]benzamide

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